(5E)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both a pyridine ring and a thiazolidine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of pyridine-2-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
- (5E)-5-(pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
The unique positioning of the pyridine ring in (5E)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione may confer distinct biological activities compared to its isomers. This could result in different binding affinities and selectivities for biological targets.
Properties
Molecular Formula |
C9H6N2O2S |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
(5E)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H6N2O2S/c12-8-7(14-9(13)11-8)5-6-3-1-2-4-10-6/h1-5H,(H,11,12,13)/b7-5+ |
InChI Key |
NYTMYQRFLUTBEL-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/2\C(=O)NC(=O)S2 |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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